molecular formula C12H16Na2O13 B12392203 L-Diguluronic acid (disodium)

L-Diguluronic acid (disodium)

Cat. No.: B12392203
M. Wt: 414.23 g/mol
InChI Key: NTIXLLFKQPXXAX-HXWROTKTSA-L
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Description

L-Diguluronic acid (disodium) is a linear polysaccharide copolymer composed of two L-guluronic acid units. It is a precursor for the production of alginate, a biopolymer widely used in various applications. This compound is classified as an unbranched polyanionic polysaccharide and is explored as a delivery carrier for antifungal agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Diguluronic acid (disodium) is typically synthesized from alginate, which is extracted from brown seaweed. The alginate is then subjected to enzymatic degradation using alginate lyase, which cleaves the alginate into smaller fragments. These fragments are further purified and separated to obtain L-Diguluronic acid (disodium) .

Industrial Production Methods: In industrial settings, the production of L-Diguluronic acid (disodium) involves the extraction of alginate from seaweed, followed by controlled enzymatic hydrolysis. The resulting oligosaccharides are then purified through processes such as gel filtration chromatography to achieve the desired purity and molecular weight .

Chemical Reactions Analysis

Types of Reactions: L-Diguluronic acid (disodium) undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: Substitution reactions involve the replacement of functional groups with others, often using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in aqueous solution.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Scientific Research Applications

L-Diguluronic acid (disodium) has a wide range of applications in scientific research:

Mechanism of Action

L-Diguluronic acid (disodium) exerts its effects primarily through its ability to form alginate. Alginate is known for its gel-forming properties, which are utilized in drug delivery systems. The molecular targets and pathways involved include the interaction with cell membranes and the controlled release of encapsulated drugs. The polyanionic nature of L-Diguluronic acid (disodium) allows it to interact with cationic molecules, facilitating the formation of stable complexes .

Comparison with Similar Compounds

    L-Guluronic acid: A monomeric form of L-Diguluronic acid.

    Alginate: A biopolymer composed of L-guluronic acid and D-mannuronic acid units.

    Mannuronic acid: Another monomeric unit found in alginate.

Comparison: L-Diguluronic acid (disodium) is unique due to its linear structure and specific composition of two L-guluronic acid units. This distinguishes it from other similar compounds like alginate, which is a copolymer of L-guluronic acid and D-mannuronic acid. The specific properties of L-Diguluronic acid (disodium) make it particularly suitable for applications in antifungal agent delivery and biopolymer production .

Properties

Molecular Formula

C12H16Na2O13

Molecular Weight

414.23 g/mol

IUPAC Name

disodium;(2R,3S,4S,5S,6R)-6-[(2R,3S,4R,5S,6R)-2-carboxylato-4,5,6-trihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate

InChI

InChI=1S/C12H18O13.2Na/c13-1-2(14)7(9(18)19)25-12(5(1)17)24-6-3(15)4(16)11(22)23-8(6)10(20)21;;/h1-8,11-17,22H,(H,18,19)(H,20,21);;/q;2*+1/p-2/t1-,2-,3+,4-,5-,6-,7+,8+,11+,12+;;/m0../s1

InChI Key

NTIXLLFKQPXXAX-HXWROTKTSA-L

Isomeric SMILES

[C@@H]1([C@@H]([C@@H](O[C@H]([C@H]1O)O[C@H]2[C@@H]([C@@H]([C@@H](O[C@H]2C(=O)[O-])O)O)O)C(=O)[O-])O)O.[Na+].[Na+]

Canonical SMILES

C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)[O-])O)O)O)C(=O)[O-])O)O.[Na+].[Na+]

Origin of Product

United States

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